molecular formula C15H16ClN3 B11360031 N-(5-chloro-2-methylphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

N-(5-chloro-2-methylphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

Cat. No.: B11360031
M. Wt: 273.76 g/mol
InChI Key: SEZRNOSGGZBKMD-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methylphenyl)-2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a cyclopenta[d]pyrimidine core substituted with a 5-chloro-2-methylphenyl group and a 2-methyl group. Pyrimidine derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of N-(5-Chloro-2-methylphenyl)-2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route involves the reaction of 5-chloro-2-methylbenzaldehyde with cyclopentanone in the presence of a base to form an intermediate, which is then cyclized with guanidine to yield the desired pyrimidine derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

N-(5-Chloro-2-methylphenyl)-2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-methylphenyl)-2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing their activity . This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells. Additionally, the compound may interact with other cellular targets, such as receptors and ion channels, to exert its biological effects.

Comparison with Similar Compounds

N-(5-Chloro-2-methylphenyl)-2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine can be compared with other similar compounds, such as:

The uniqueness of N-(5-Chloro-2-methylphenyl)-2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine lies in its specific substitution pattern and the presence of the cyclopenta ring, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C15H16ClN3

Molecular Weight

273.76 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

InChI

InChI=1S/C15H16ClN3/c1-9-6-7-11(16)8-14(9)19-15-12-4-3-5-13(12)17-10(2)18-15/h6-8H,3-5H2,1-2H3,(H,17,18,19)

InChI Key

SEZRNOSGGZBKMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC2=NC(=NC3=C2CCC3)C

Origin of Product

United States

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